molecular formula C12H24O3 B033040 11-HYDROXYLAURIC ACID CAS No. 32459-66-8

11-HYDROXYLAURIC ACID

Cat. No.: B033040
CAS No.: 32459-66-8
M. Wt: 216.32 g/mol
InChI Key: KQGAHNAFXMVSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C12H24O3. It is characterized by a hydroxyl group (-OH) attached to the 11th carbon of a dodecanoic acid chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Hydroxydodecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of dodecanoic acid using specific enzymes or chemical reagents. For instance, the biotransformation of dodecanoic acid using cytochrome P450 enzymes from Limnobacter sp. has been reported . Another method involves the chemo-enzymatic synthesis from ricinoleic acid (12-hydroxyoleic acid) using recombinant Escherichia coli cells .

Industrial Production Methods: Industrial production of 11-Hydroxydodecanoic acid often involves biotechnological processes due to their efficiency and sustainability. The use of whole-cell biotransformations with engineered microorganisms, such as Escherichia coli, is a common practice. These processes are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxydodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to form dodecanedioic acid using strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction of 11-Hydroxydodecanoic acid can yield 11-hydroxy alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Dodecanedioic acid

    Reduction: 11-Hydroxy alcohols

    Substitution: Various substituted dodecanoic acids

Comparison with Similar Compounds

11-Hydroxydodecanoic acid can be compared with other medium-chain hydroxy fatty acids, such as:

Uniqueness: 11-Hydroxydodecanoic acid is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

11-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGAHNAFXMVSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954211
Record name 11-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32459-66-8
Record name 11-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32459-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxydodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-HYDROXYLAURIC ACID
Reactant of Route 2
Reactant of Route 2
11-HYDROXYLAURIC ACID
Reactant of Route 3
11-HYDROXYLAURIC ACID
Reactant of Route 4
11-HYDROXYLAURIC ACID
Reactant of Route 5
11-HYDROXYLAURIC ACID
Reactant of Route 6
11-HYDROXYLAURIC ACID
Customer
Q & A

Q1: How is 11-hydroxylauric acid produced in biological systems?

A: this compound is produced through the hydroxylation of lauric acid, a saturated fatty acid. This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP4A family [, , , , ]. These enzymes are found in various tissues, including the liver and kidney, and play a crucial role in fatty acid metabolism.

Q2: Is this compound the only product formed during lauric acid hydroxylation?

A: No, the hydroxylation of lauric acid can result in the formation of multiple hydroxylated isomers. Along with this compound, other prominent products include 12-hydroxylauric acid (ω-hydroxylation) and, to a lesser extent, 9- and 10-hydroxylauric acid [, , ]. The ratio of these isomers varies depending on the specific enzyme and organism involved.

Q3: What factors influence the regioselectivity of lauric acid hydroxylation by CYP4A enzymes?

A: Research suggests that the regiospecificity, meaning the preference for hydroxylation at a specific carbon atom, is determined by structural features within the active site of the CYP4A enzymes. Specifically, the presence or absence of a three-residue insert (Ser-114, Gly-115, Ile-116) and the amino acid at position 119 (CYP4A3 numbering) have been identified as key determinants for ω- versus (ω-1)-regiospecificity [].

Q4: Are there any known analytical challenges in studying this compound?

A: Yes, one study highlighted that extraction of this compound from incubation media with ethyl acetate alone can lead to the formation of acetoxy derivatives []. This can significantly impact the quantification and interpretation of results. The study recommends acidifying the incubation media before extraction to prevent this undesired reaction.

Q5: What are the potential applications of understanding this compound formation?

A5: Gaining a deeper understanding of this compound formation could have several implications:

  • Biotechnology: Controlled production of specific hydroxy fatty acids, including this compound, holds potential for developing bio-based products, such as surfactants or biopolymers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.